molecular formula C16H11NO2S B6240600 diphenyl-1,3-thiazole-4-carboxylic acid CAS No. 425392-56-9

diphenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6240600
CAS No.: 425392-56-9
M. Wt: 281.3 g/mol
InChI Key: HKKJCAGVFVKYFH-UHFFFAOYSA-N
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Description

Diphenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-1,3-thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halo ketones with thioamides under acidic or basic conditions. For example, the reaction of α-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of diphenyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. It may also inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

425392-56-9

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

2,5-diphenyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-14(11-7-3-1-4-8-11)20-15(17-13)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI Key

HKKJCAGVFVKYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C(=O)O

Purity

95

Origin of Product

United States

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